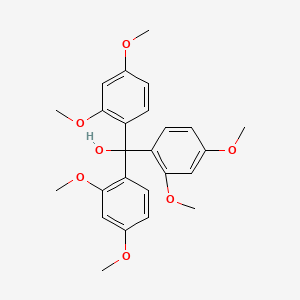Tris(2,4-dimethoxyphenyl)methanol
CAS No.: 76832-37-6
Cat. No.: VC4135213
Molecular Formula: C25H28O7
Molecular Weight: 440.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76832-37-6 |
|---|---|
| Molecular Formula | C25H28O7 |
| Molecular Weight | 440.5 |
| IUPAC Name | tris(2,4-dimethoxyphenyl)methanol |
| Standard InChI | InChI=1S/C25H28O7/c1-27-16-7-10-19(22(13-16)30-4)25(26,20-11-8-17(28-2)14-23(20)31-5)21-12-9-18(29-3)15-24(21)32-6/h7-15,26H,1-6H3 |
| Standard InChI Key | SBBUIJKOSQBPNN-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Tris(2,4-dimethoxyphenyl)methanol features a central carbon atom bonded to a hydroxyl group and three aromatic rings, each substituted with methoxy groups at the 2- and 4-positions. The IUPAC name, tris(2,4-dimethoxyphenyl)methanol, reflects this arrangement . The compound’s three-dimensional conformation is influenced by steric hindrance from the methoxy substituents and hydrogen bonding involving the hydroxyl group.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.49 g/mol |
| SMILES | COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC |
| InChI Key | SBBUIJKOSQBPNN-UHFFFAOYSA-N |
The methoxy groups enhance solubility in polar organic solvents such as dichloromethane and dimethylformamide, while the aromatic rings contribute to thermal stability .
Physical Properties
Tris(2,4-dimethoxyphenyl)methanol is a crystalline powder with a melting point of 152°C . Its solubility profile and spectral characteristics (e.g., -NMR, IR) align with those of structurally related triphenylmethanol derivatives, though specific spectroscopic data remain limited in publicly available literature .
Synthesis and Manufacturing
Purification and Characterization
Crude products are typically purified via recrystallization from ethanol or hexane, yielding white-to-yellow crystalline solids . Advanced characterization techniques, such as MALDI-ToF mass spectrometry and -NMR, confirm molecular integrity and substitution patterns .
| Hazard Statement | Risk Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recent Research Developments
Functionalization Strategies
A 2023 study demonstrated the coupling of Tris(2,4-dimethoxyphenyl)methanol with piperazine derivatives to create soluble polymer supports for peptide synthesis . These hybrid materials exhibit enhanced solubility in nonpolar media, enabling efficient solid-phase reactions.
Computational Modeling
Density functional theory (DFT) simulations predict strong intramolecular hydrogen bonding between the hydroxyl group and adjacent methoxy oxygen atoms, stabilizing the molecule’s conformation . This insight could guide the design of derivatives with tailored steric properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume